![molecular formula C21H25NO B12590386 Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- CAS No. 648928-57-8](/img/structure/B12590386.png)
Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl-: is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound is part of a broader class of spiro compounds known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- typically involves a multi-step process. One common method includes the condensation of substituted isatins with 1,3-diketone compounds in the presence of a catalyst. For example, a mild and efficient synthetic route has been developed using graphene oxide-supported dicationic ionic liquid as a heterogeneous catalyst in aqueous media . This method yields high purity products with excellent isolated yields within a short reaction time.
Industrial Production Methods
Industrial production of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiroxanthene derivatives, while reduction could produce spirohydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for developing new therapeutics .
Medicine
In medicine, Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[indoline-3,9’-xanthene]
- Spiro[acridine-9,9’-xanthene]
- Spiro[pyrrolidine-3,9’-xanthene]
Uniqueness
Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
648928-57-8 |
|---|---|
Fórmula molecular |
C21H25NO |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1-butylspiro[piperidine-3,9'-xanthene] |
InChI |
InChI=1S/C21H25NO/c1-2-3-14-22-15-8-13-21(16-22)17-9-4-6-11-19(17)23-20-12-7-5-10-18(20)21/h4-7,9-12H,2-3,8,13-16H2,1H3 |
Clave InChI |
ZTRZXTFZUZGZOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)
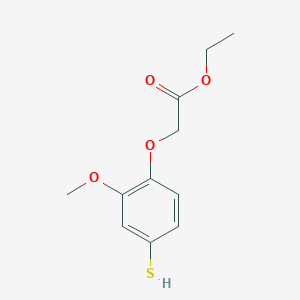
![3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid](/img/structure/B12590328.png)
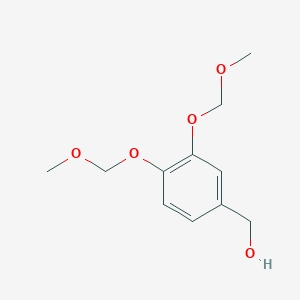
![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)
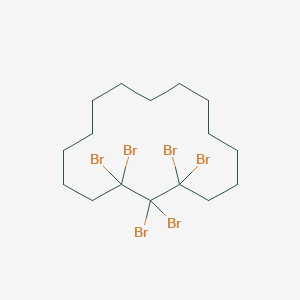
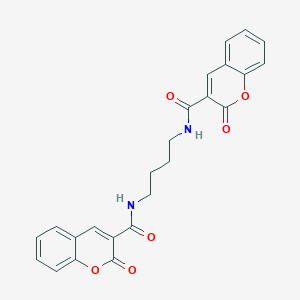
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)
![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)
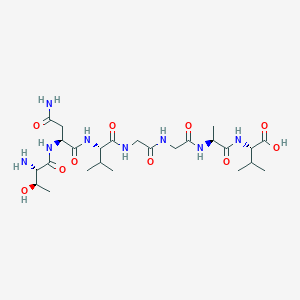
![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
![1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione](/img/structure/B12590379.png)
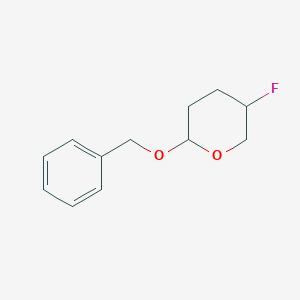
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-](/img/structure/B12590392.png)
